1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C18H14F6N4O4 This compound is characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to achieve the desired yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The nitro groups and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]benzene
- 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]ethane
- 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]methane
Uniqueness
1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N4O4/c19-17(20,21)11-1-3-13(15(9-11)27(29)30)25-5-7-26(8-6-25)14-4-2-12(18(22,23)24)10-16(14)28(31)32/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYNHZQWDXUAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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